(S)-3-Bromo-piperidine-1-carboxylic acid benzyl ester
Description
(S)-3-Bromo-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative characterized by a bromine substituent at the 3-position of the piperidine ring and a benzyl ester group at the 1-position. The stereochemistry at the 3-position (S-configuration) influences its reactivity and interactions in synthetic or biological systems. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its bromine atom enables further functionalization via cross-coupling or nucleophilic substitution reactions . The benzyl ester group enhances solubility in organic solvents and protects the carboxylic acid functionality during synthetic processes, though it is susceptible to cleavage under alkaline conditions .
Properties
IUPAC Name |
benzyl (3S)-3-bromopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYKTKWPZJHKAN-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170774 | |
| Record name | 1-Piperidinecarboxylic acid, 3-bromo-, phenylmethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354006-80-6 | |
| Record name | 1-Piperidinecarboxylic acid, 3-bromo-, phenylmethyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354006-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-bromo-, phenylmethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Bromo-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:
Bromination of Piperidine: The starting material, piperidine, is brominated at the 3rd position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Formation of Carboxylic Acid: The brominated piperidine is then reacted with carbon dioxide in the presence of a base such as sodium hydroxide to introduce the carboxylic acid group at the 1st position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and esterification steps to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Bromo-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3rd position can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide in aqueous media.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Major Products Formed
Nucleophilic Substitution: Substituted piperidine derivatives.
Hydrolysis: 3-Bromo-piperidine-1-carboxylic acid and benzyl alcohol.
Oxidation: Piperidine N-oxides or other oxidized products.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₆BrNO₂
- Molecular Weight : Approximately 284.18 g/mol
- Structural Features :
- Piperidine ring
- Bromine substitution
- Benzyl ester functional group
Medicinal Chemistry
(S)-3-Bromo-piperidine-1-carboxylic acid benzyl ester is explored for its potential as a pharmaceutical intermediate. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting neurological disorders and other therapeutic areas.
- Case Study : Research has indicated that derivatives of this compound exhibit activity against specific receptors involved in neurotransmission, making it a candidate for drug development aimed at conditions such as depression and anxiety disorders.
Organic Synthesis
The compound is utilized as a building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including:
- Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols.
- Reduction Reactions : The ester can be converted to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
- Oxidation Reactions : The piperidine ring can be oxidized to form piperidinone derivatives.
Biological Research
In biological studies, this compound has been investigated for its role in enzyme inhibition and receptor binding:
- Mechanism of Action : The compound interacts with specific molecular targets, modulating biological pathways by inhibiting or activating target proteins.
- Case Study : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
Industrial Applications
In industrial settings, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique properties allow for the development of specialty chemicals with specific functionalities required in various applications.
Mechanism of Action
The mechanism of action of (S)-3-Bromo-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new derivatives with potential biological activity . The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with biological targets such as enzymes or receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of (S)-3-Bromo-piperidine-1-carboxylic acid benzyl ester can be contextualized by comparing it with analogs bearing variations in substituents, stereochemistry, or functional groups. Below is a detailed analysis:
Halogenated Piperidine Analogs
Compounds such as (S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester and 4-Iodomethyl-piperidine-1-carboxylic acid benzyl ester () differ in halogen type and position. Key distinctions include:
- Reactivity : Bromine’s intermediate electronegativity and leaving-group ability (between Cl and I) make it suitable for Suzuki-Miyaura cross-couplings, whereas iodide’s superior leaving-group aptitude favors nucleophilic substitutions.
- Steric Effects : The bulkier iodine atom in 4-Iodomethyl derivatives may hinder reactions at the 4-position compared to the 3-Bromo analog.
Amino-Substituted Derivatives
Compounds like (S)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester () and (S)-3-((R)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester () feature amino groups that drastically alter properties:
- Solubility: Amino groups increase hydrophilicity, enhancing aqueous solubility compared to the hydrophobic bromine-substituted compound.
- Biological Activity: Amino derivatives are more likely to engage in hydrogen bonding or enzymatic interactions, making them candidates for drug targeting, whereas bromine-substituted analogs are typically synthetic intermediates.
Cyclopropyl and Hydroxyethyl Derivatives
(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester () introduces a cyclopropyl group and a hydroxyethyl chain:
- pH Sensitivity : The hydroxyethyl group may participate in pH-dependent hydrogen bonding, contrasting with the bromine atom’s inertness under physiological conditions.
Benzyl Ester Stability Across Analogs
Studies on benzyl ester bond stability () reveal that:
- Acidic Conditions : Favor ester bond retention, critical for intermediates requiring carboxylate protection during synthesis.
- Alkaline Conditions: Cleave ester bonds, releasing carboxylic acids. Electron-withdrawing substituents (e.g., Br) may slightly delay hydrolysis compared to electron-donating groups (e.g., amino) .
Data Tables
Table 1: Structural and Functional Comparison of Piperidine Derivatives
| Compound Name | Substituent(s) | Key Functional Groups | Reactivity Highlights |
|---|---|---|---|
| This compound | 3-Br, 1-benzyl ester | Bromine, ester | Cross-coupling, moderate leaving group |
| (S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester | 3-Cl, 1-benzyl ester | Chlorine, ester | Less reactive in cross-couplings |
| (S)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylate | 3-aminoethyl, isopropyl | Amino, ester | Enhanced solubility, biological activity |
| (S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylate | 3-cyclopropyl, hydroxyethyl | Cyclopropyl, hydroxy, ester | Conformational rigidity, pH sensitivity |
Table 2: pH-Dependent Stability of Benzyl Ester Bonds
Biological Activity
(S)-3-Bromo-piperidine-1-carboxylic acid benzyl ester (CAS No. 1354006-80-6) is a piperidine derivative notable for its unique structural features, which include a bromine atom at the 3rd position of the piperidine ring, a carboxylic acid group at the 1st position, and a benzyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The presence of the bromine atom and the benzyl ester group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. These reactions can lead to the formation of various derivatives that may exhibit distinct biological activities.
Applications in Medicinal Chemistry
Research indicates that this compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those aimed at modulating central nervous system functions. Its structural characteristics suggest potential applications as a neuroactive agent, with studies exploring its efficacy in targeting neurotransmitter systems.
Comparative Biological Activity
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Key Structural Features | Biological Activity | Notes |
|---|---|---|---|
| (S)-3-Bromo-piperidine-1-carboxylic acid | Lacks benzyl ester | Moderate | Less lipophilic, potentially lower bioavailability |
| Piperidine-1-carboxylic acid benzyl ester | Lacks bromine atom | Low | Reduced reactivity in nucleophilic substitution |
| 3-Chloro-piperidine-1-carboxylic acid benzyl ester | Chlorine instead of bromine | Variable | Differences in reactivity and biological activity |
Inhibition Studies
Recent studies have investigated the inhibitory potential of this compound on various enzymes. For instance, its derivatives have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Data from these studies suggest that modifications to the structure can significantly influence inhibitory potency:
- IC50 Values : The compound's derivatives demonstrated IC50 values ranging from 18.6 to 66.7 μM for MAO-A and MAO-B inhibition, indicating moderate activity compared to standard inhibitors like pargyline .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of piperidine derivatives has revealed that variations in substituents can lead to significant changes in biological activity. For example, the introduction of different halogens or alkyl groups can enhance or diminish the compound's effectiveness as an MAO inhibitor .
Toxicological Assessments
Toxicological evaluations have been conducted on related compounds to assess their safety profiles. These studies typically involve testing on rat pheochromocytoma (PC12) cells to evaluate cytotoxicity and potential therapeutic indices. Findings suggest that while some derivatives exhibit low toxicity, others may pose risks depending on their structural modifications .
Q & A
Q. What are the key steps in synthesizing (S)-3-Bromo-piperidine-1-carboxylic acid benzyl ester?
The synthesis typically involves multi-step reactions:
- Piperidine ring functionalization : Bromination at the 3rd position using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions.
- Esterification : Introduction of the benzyl ester group via coupling reactions with benzyl alcohol, often catalyzed by DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine).
- Stereochemical control : Chiral resolution or asymmetric synthesis to isolate the (S)-enantiomer, critical for biological specificity .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm bromine placement, ester group integrity, and stereochemistry.
- X-ray Crystallography : Resolves absolute configuration and molecular packing.
- Mass Spectrometry : Validates molecular weight (theoretical: 298.17 g/mol) and fragmentation patterns .
Q. How does the bromine atom influence the compound’s reactivity?
The bromine atom at the 3rd position enables nucleophilic substitution (e.g., Suzuki coupling or SN2 reactions) for derivatization. Its electronegativity also polarizes the piperidine ring, enhancing interactions with biological targets like enzymes or receptors .
Q. What precautions are necessary for handling and storage?
- Storage : 2–8°C in airtight containers to prevent hydrolysis of the ester group.
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation (Risk Code: Xn; Safety Code: S26) .
Advanced Questions
Q. How does stereochemistry [(S)-configuration] affect biological activity?
The (S)-enantiomer may exhibit distinct binding affinities due to spatial compatibility with chiral biological targets. For example:
- Enzyme inhibition : Molecular docking studies suggest higher affinity for proteases with L-shaped active sites compared to the (R)-form.
- Pharmacokinetics : Enhanced lipophilicity from the benzyl ester improves blood-brain barrier penetration in neuroactive analogs .
Q. How can reaction conditions be optimized for higher yields in benzyl ester formation?
Key parameters include:
| Reaction Type | Conditions | Catalyst | Yield (%) |
|---|---|---|---|
| Benzyl Ester Synthesis | Mild acid catalysis | DMAP | 85 |
| Piperidine Bromination | NBS, UV light | - | 90 |
| Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) minimizes side reactions like ester hydrolysis . |
Q. What methodologies are used to evaluate biological activity?
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorogenic substrates.
- Computational studies : Molecular dynamics simulations predict binding modes and stability.
- ADMET profiling : Assess solubility (logP ≈ 2.5), metabolic stability via liver microsomes, and cytotoxicity in cell lines .
Q. How can contradictions in reaction yield data be resolved?
Discrepancies may arise from:
- Catalyst efficiency : Transition-metal catalysts (e.g., Pd for cross-coupling) vary in activity.
- Impurity profiles : HPLC or GC-MS analysis identifies byproducts (e.g., debrominated derivatives).
Systematic Design of Experiments (DoE) evaluates factors like pH, temperature, and reagent stoichiometry .
Q. How does pH impact the stability of the benzyl ester group?
Q. What strategies are used to design analogs with improved bioactivity?
- Structural modifications : Replace bromine with iodine for heavier atom effects or introduce electron-withdrawing groups to enhance electrophilicity.
- Prodrug approaches : Modify the benzyl ester to improve bioavailability (e.g., PEGylation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
